molecular formula C16H18O3 B5611716 1-ethoxy-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one

1-ethoxy-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one

Cat. No.: B5611716
M. Wt: 258.31 g/mol
InChI Key: PXQSNYGKDLPGEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Ethoxy-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one (referred to hereafter as Compound 4a) is a synthetic coumarin derivative derived from the lead compound 3-hydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one (THU-OH). It features an ethoxy substitution at position 1 and a methyl group at position 3 (Figure 1). This compound was designed to enhance inhibitory activity against phosphodiesterase 2 (PDE2), a target for neurodegenerative disease therapeutics, while modifying fluorescence and metal-binding properties observed in its parent analogs .

Properties

IUPAC Name

1-ethoxy-3-methyl-7,8,9,10-tetrahydrobenzo[c]chromen-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18O3/c1-3-18-13-8-10(2)9-14-15(13)11-6-4-5-7-12(11)16(17)19-14/h8-9H,3-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXQSNYGKDLPGEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC2=C1C3=C(CCCC3)C(=O)O2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ethoxy-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the ethoxy group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

1-ethoxy-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Medicinal Chemistry

Antioxidant Properties
Recent studies have highlighted the antioxidant capabilities of benzo[c]chromene derivatives. Specifically, 1-ethoxy-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one has been shown to exhibit significant free radical scavenging activity, which is crucial in combating oxidative stress-related diseases such as cancer and neurodegenerative disorders .

Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. Research indicates that it may inhibit pro-inflammatory cytokines and enzymes, making it a candidate for developing treatments for conditions like arthritis and other inflammatory diseases .

Anticancer Activity
Preliminary studies suggest that this compound may possess anticancer properties. It has been observed to induce apoptosis in various cancer cell lines, indicating a potential role in cancer therapy. Further research is necessary to elucidate its mechanisms of action and efficacy in vivo .

Analytical Chemistry

Fluorescent Sensing
this compound has been explored as a fluorescent sensor for metal ions. Its ability to selectively bind with ions such as Iron (III) allows for the development of sensitive detection methods in environmental monitoring and biological assays .

Material Science

Polymer Composites
In material science, compounds like this compound can be incorporated into polymer matrices to enhance their mechanical properties and thermal stability. This application is particularly relevant in the development of advanced materials for electronics and packaging .

Case Study 1: Antioxidant Activity Evaluation

A study assessed the antioxidant activity of various benzo[c]chromene derivatives, including this compound. The results demonstrated a strong correlation between structural modifications and antioxidant efficacy. The compound showed a notable decrease in lipid peroxidation levels in vitro.

Case Study 2: Anticancer Mechanism Investigation

Research conducted on the anticancer effects of this compound involved treating different cancer cell lines with varying concentrations. The results indicated that higher concentrations resulted in significant cell death through apoptosis pathways. Further molecular studies revealed alterations in mitochondrial membrane potential and activation of caspases.

Data Table: Summary of Applications

Application AreaSpecific UseObservations/Findings
Medicinal ChemistryAntioxidant agentSignificant free radical scavenging activity
Anti-inflammatory treatmentInhibition of pro-inflammatory cytokines
Anticancer therapyInduction of apoptosis in cancer cell lines
Analytical ChemistryFluorescent sensingSelective binding with Iron (III) ions
Material SciencePolymer compositesEnhanced mechanical properties and thermal stability

Mechanism of Action

The mechanism of action of 1-ethoxy-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects .

Comparison with Similar Compounds

THU-OH (3-Hydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one)

  • Structure : Saturated six-membered lactone ring with a hydroxyl group at position 3.
  • Key Properties :
    • Acts as a selective fluorescent "on-off" sensor for Iron (III) in aqueous environments due to hydroxyl-mediated chelation .
    • Exhibits moderate PDE2 inhibition (IC50 = 93.24 μM) .
    • Demonstrates rapid cellular penetration in neuroblastoma (SK-N-AS) and glioblastoma (DBTRG-05MG) cells, with fluorescence quenching in the presence of Iron (III) .
  • Comparison :
    Compound 4a replaces the hydroxyl group with ethoxy, reducing metal-binding capacity but improving lipophilicity and PDE2 inhibition (IC50 = 34.35 μM) .

URO-B (Urolithin B: 3-Hydroxy-6H-benzo[c]chromen-6-one)

  • Structure : Unsaturated lactone ring with a hydroxyl group at position 3.
  • Key Properties :
    • Functions as a selective Iron (III) sensor but requires higher concentrations for fluorescence quenching compared to THU-OH .
    • Lower cellular retention due to reduced lipophilicity from the unsaturated ring .
  • Comparison :
    The saturated ring in Compound 4a enhances metabolic stability and membrane permeability compared to URO-B, though ethoxy substitution diminishes metal sensitivity .

Compound 4i (3-(Cyclohexylmethoxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one)

  • Structure : Cyclohexylmethoxy substituent at position 3.
  • Key Properties :
    • Moderate PDE2 inhibition (IC50 ~40 μM) due to bulky substituent hindering target binding .
    • Lower solubility compared to Compound 4a.
  • Comparison :
    Compound 4a’s smaller ethoxy group improves solubility and target engagement, yielding better PDE2 inhibition (IC50 = 34.35 μM) .

Compound 36 (3-((5-Chloropentyl)oxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one)

  • Structure : 5-Chloropentyloxy substituent at position 3.
  • Key Properties: High lipophilicity enhances cellular uptake but introduces cytotoxicity risks . No reported PDE2 activity.
  • Comparison :
    Compound 4a balances lipophilicity and safety, making it more suitable for therapeutic development .

Key Findings and Implications

Structural-Activity Relationships :

  • Ethoxy vs. Hydroxyl : Ethoxy substitution in Compound 4a reduces metal-binding capacity but enhances PDE2 inhibition by improving target affinity and solubility .
  • Saturation Effects : The saturated ring in THU-OH and Compound 4a increases metabolic stability compared to URO-B, critical for therapeutic applications .

Fluorescence vs. Therapeutic Utility :
While THU-OH excels as an Iron (III) sensor, Compound 4a prioritizes PDE2 inhibition, illustrating a trade-off between substituent-driven functionalities .

Substituent Size and Solubility : Bulky groups (e.g., cyclohexylmethoxy in 4i) hinder solubility and target binding, whereas smaller substituents (ethoxy, methyl) optimize pharmacokinetics .

Biological Activity

1-Ethoxy-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one is a compound belonging to the dibenzochromenone class. Its unique structure, characterized by an ethoxy group and a tetrahydro-dibenzochromenone core, has garnered attention in various fields of scientific research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The molecular formula of this compound is C17H18O3C_{17}H_{18}O_3. Its structure can be represented as follows:

InChI InChI 1S C17H18O3 c1 2 21 17 9 5 8 14 13 17 10 11 15 12 6 3 4 7 16 12 19 20 22\text{InChI }\text{InChI 1S C17H18O3 c1 2 21 17 9 5 8 14 13 17 10 11 15 12 6 3 4 7 16 12 19 20 22}

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Research indicates that it may modulate the activity of specific enzymes and receptors involved in key biological pathways. For instance:

  • Phosphodiesterase Inhibition : Similar compounds have shown potential as phosphodiesterase (PDE) inhibitors. PDEs play a crucial role in cellular signaling by degrading cyclic nucleotides. Inhibition can lead to increased levels of these signaling molecules, promoting various physiological effects .
  • Neuroprotective Effects : In cell viability assays, derivatives of benzo[c]chromenones have demonstrated protective effects against neurotoxicity induced by corticosterone in neuronal cell lines . This suggests that 1-ethoxy derivatives may also exhibit neuroprotective properties.

Biological Activities

The biological activities associated with this compound include:

1. Antioxidant Activity

  • Studies have indicated that compounds within this class possess significant antioxidant properties, which can help mitigate oxidative stress in cells.

2. Anti-inflammatory Effects

  • In vitro studies suggest that these compounds may inhibit pro-inflammatory cytokines and enzymes involved in inflammation pathways.

3. Anticancer Potential

  • Preliminary research has shown that certain derivatives can induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways.

Case Studies and Research Findings

Recent studies have explored the biological activity of related compounds and their derivatives:

StudyFindings
Tang et al. (2021)Identified potential PDE2 inhibitors among benzo[c]chromenone derivatives with IC50 values around 3.67±0.47μM3.67\pm 0.47\mu M .
MDPI (2023)Evaluated the synthesis of novel chromeno[3,2-c] derivatives showing inhibition against MAO A and cholinesterases with IC50 values indicating moderate activity .
BenchChem (2002)Discussed the synthesis methods and potential applications in medicinal chemistry.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-ethoxy-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one, and what key reaction conditions are critical for yield optimization?

  • Methodology : The compound can be synthesized via a ZrCl4-catalyzed condensation of resorcinol with ethyl 2-oxo-cyclohexanecarboxylate at 85°C for 1 hour . Modifications to the ethoxy and methyl substituents may involve alkylation or nucleophilic substitution under controlled anhydrous conditions.
  • Purification : Crude products are typically washed with ice-cold water and recrystallized using ethanol or acetone .
  • Key Parameters : Catalyst loading (e.g., ZrCl4), temperature control (±2°C), and stoichiometric ratios of precursors significantly impact yield .

Q. Which spectroscopic techniques are most effective for structural characterization of this compound?

  • 1H/13C NMR : Critical for confirming substituent positions (e.g., ethoxy at C1, methyl at C3) and tetracyclic backbone integrity. For example, methyl groups appear as singlets near δ 2.0–2.5 ppm, while ethoxy protons resonate as quartets near δ 3.5–4.0 ppm .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., expected [M+H]+ for C16H18O3: 258.35 g/mol) .

Advanced Research Questions

Q. How do substituents on the benzo[c]chromen-6-one core influence fluorescence properties in metal ion sensing applications?

  • Substituent Effects :

  • Electron-donating groups (e.g., hydroxyethyl at C4) enhance fluorescence in the presence of Fe(III) by stabilizing excited states .
  • Bulky substituents (e.g., acetyl at C4) may sterically hinder metal coordination, leading to fluorescence quenching .
    • Mechanistic Insight : Fluorescence enhancement correlates with metal-induced deprotonation of hydroxyl groups, altering π-conjugation .

Q. What methodologies are used to evaluate PDE2 inhibitory activity, and which structural features improve potency?

  • Assay Design :

  • Enzyme inhibition is quantified via IC50 values using fluorogenic substrates (e.g., cAMP/cGMP analogs) .
  • Derivatives with C5 alkane chains (e.g., pentyl) exhibit optimal activity (IC50 ~34 μM) due to hydrophobic interactions with PDE2’s catalytic pocket .
    • SAR Trends : Alkyl chains >3 carbons enhance binding affinity, while polar groups reduce membrane permeability .

Q. How can contradictory fluorescence behaviors (enhancement vs. quenching) among benzo[c]chromen-6-one derivatives be resolved?

  • Case Study :

  • Quenching : 3-Hydroxy derivatives act as Fe(III) "on-off" sensors due to photoinduced electron transfer (PET) upon metal binding .
  • Enhancement : 4-Hydroxyethyl derivatives lack PET pathways, enabling chelation-enhanced fluorescence (CHEF) .
    • Resolution : Substituent electronic properties (donor/acceptor strength) and binding geometry dictate the dominant mechanism .

Q. What safety protocols are recommended for handling this compound, based on its Safety Data Sheet (SDS)?

  • PPE Requirements :

  • Eye/Face: NIOSH-approved safety glasses and face shields .
  • Skin: Nitrile gloves inspected for integrity; avoid direct contact via proper removal techniques .
    • Environmental Precautions : Prevent drainage contamination due to potential ecotoxicity .

Therapeutic Application & Design

Q. How are benzo[c]chromen-6-one derivatives optimized for cholinesterase inhibition in Alzheimer’s disease research?

  • Design Strategy :

  • Scaffold Modification : 3-Substituted derivatives (e.g., chloropropoxy) improve acetylcholinesterase (AChE) binding via π-π stacking with Trp86 .
  • Patent Case : EP Patent No 2958906A1 highlights 7,8,9,10-tetrahydro derivatives with IC50 <10 μM for AChE/BuChE .
    • Validation : Molecular docking and in vitro assays (Ellman’s method) confirm inhibitory activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.